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molecular formula C12H10F3N3O4 B1683758 Nilutamide CAS No. 63612-50-0

Nilutamide

Cat. No. B1683758
M. Wt: 317.22 g/mol
InChI Key: XWXYUMMDTVBTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05166358

Procedure details

71.5 grams of copper in powder form were added to 96.10 grams of 5,5-dimethyl-hydantoin and 170.86 grams of 2-nitro-5-chloro trifluoromethylbenzene. The mixture was heated to 200° C. for about 21 hours, the pressure being maintained at 450 millibars, then, was cooled to 20° C. and taken up in 480 ml of ethanol. The product was characterized and determined by thin layer chromatography of the ethanol solution.
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
96.1 g
Type
reactant
Reaction Step Two
Quantity
170.86 g
Type
reactant
Reaction Step Two
Name
copper
Quantity
71.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].[N+:10]([C:13]1[CH:18]=[CH:17][C:16](Cl)=[CH:15][C:14]=1[C:20]([F:23])([F:22])[F:21])([O-:12])=[O:11]>C(O)C.[Cu]>[F:21][C:20]([F:22])([F:23])[C:14]1[CH:15]=[C:16]([N:4]2[C:3](=[O:8])[C:2]([CH3:9])([CH3:1])[NH:6][C:5]2=[O:7])[CH:17]=[CH:18][C:13]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
480 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
96.1 g
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C
Name
Quantity
170.86 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)Cl)C(F)(F)F
Name
copper
Quantity
71.5 g
Type
catalyst
Smiles
[Cu]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the pressure being maintained at 450 millibars
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 20° C.

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=CC1[N+](=O)[O-])N1C(NC(C1=O)(C)C)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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